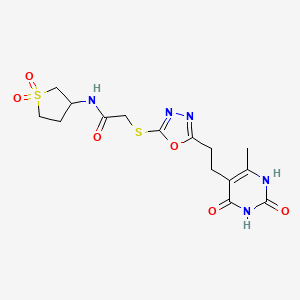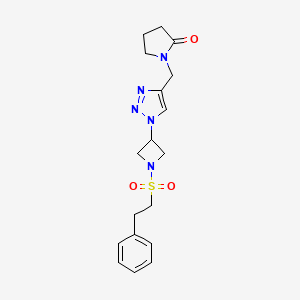
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently undergoing clinical trials.
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Behavior
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, as part of the broader family of nicotinamide derivatives, shows potential in coordination chemistry. Nicotinamide derivatives, including similar compounds, have been studied for their ability to act as ligands, forming coordination complexes with metals. These complexes are of interest due to their potential applications in catalysis, material science, and medicinal chemistry. The distinct coordination behavior of nicotinamide derivatives offers insights into designing new metal-ligand systems for various applications (Ahuja, Singh, & Rai, 1975).
Corrosion Inhibition
Research into nicotinamide derivatives has demonstrated their effectiveness as corrosion inhibitors, a critical consideration in industrial applications. These compounds have been shown to provide protection for metals in corrosive environments, such as hydrochloric acid solutions, by forming protective layers and inhibiting both anodic and cathodic processes. This property makes them valuable for extending the life of metal components in various industrial systems (Chakravarthy, Mohana, & Kumar, 2014).
Biological Metabolism and Plant Growth
In the realm of biological sciences, nicotinamide derivatives, including compounds structurally related to N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, play a significant role in plant metabolism. They are involved in the synthesis of critical coenzymes and have been found to influence plant growth and development. The study of these derivatives in various plant systems can lead to advances in agriculture and horticulture, enhancing crop yields and stress resistance (Matsui et al., 2007).
Pharmaceutical Research and Disease Treatment
Nicotinamide and its derivatives are also pivotal in medical research, particularly in their role within the cellular metabolism that impacts physiology, oxidative stress, and disease pathogenesis. Their function in modulating cellular pathways, including those involved in apoptosis and inflammation, underscores their potential in developing treatments for a wide range of diseases, including metabolic disorders, immune dysfunctions, and neurodegenerative diseases (Maiese et al., 2009).
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)23-13-6-11-24-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRIZLSVJBLTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)

![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)
![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)


![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)

![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)